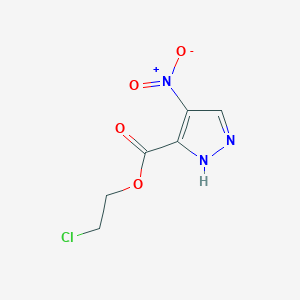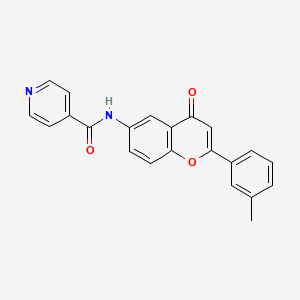
N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide
Descripción general
Descripción
N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, with an isonicotinamide moiety attached.
Métodos De Preparación
The synthesis of N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-hydroxycoumarin with m-tolualdehyde in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with isonicotinic acid hydrazide under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst .
Análisis De Reacciones Químicas
N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways, making it a candidate for drug development.
Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is being investigated for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide can be compared with other chromen-4-one derivatives and isonicotinamide-containing compounds. Similar compounds include:
4-hydroxycoumarin: A precursor in the synthesis of chromen-4-one derivatives, known for its anticoagulant properties.
Isonicotinic acid hydrazide: An anti-tuberculosis drug that shares the isonicotinamide moiety with the compound .
Chalcones: Intermediates in the synthesis of chromen-4-one derivatives, known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[2-(3-methylphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-3-2-4-16(11-14)21-13-19(25)18-12-17(5-6-20(18)27-21)24-22(26)15-7-9-23-10-8-15/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZIRGRUZLCXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


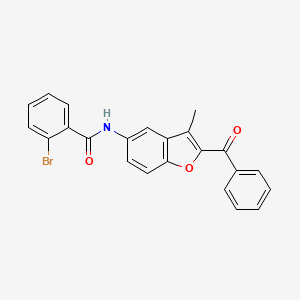
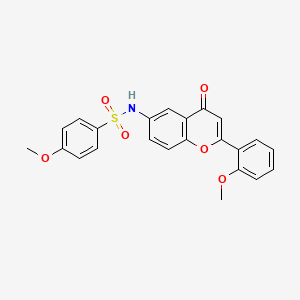
![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B3305466.png)
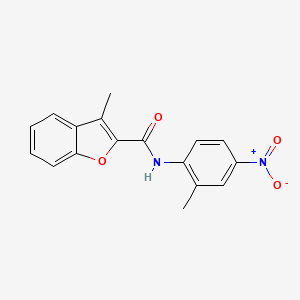
![N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B3305482.png)
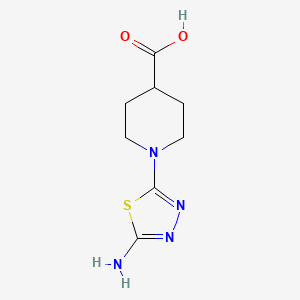
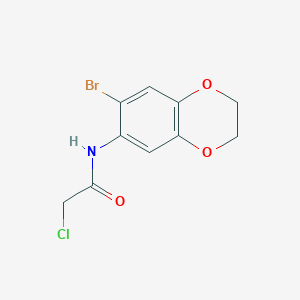
![5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305507.png)
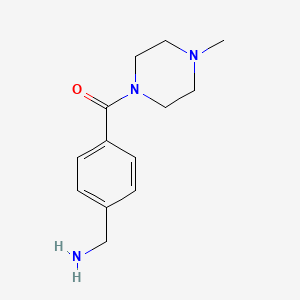
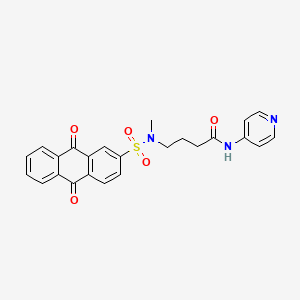
![2-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B3305529.png)
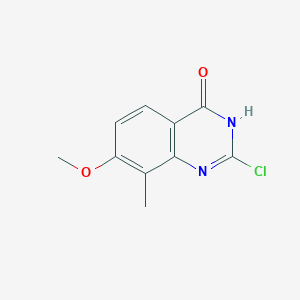
![7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305561.png)
